2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloro-3-isopropylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole ring, offering different chemical properties.
Uniqueness
2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 6-position and the dimethyl groups at the 2 and 5 positions contribute to its stability and reactivity, making it a valuable scaffold for various applications .
Properties
CAS No. |
872598-92-0 |
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Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,5-dimethyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H15N3O/c1-6(2)10-8(4)12-9-5-7(3)13-14(9)11(10)15/h5-6,13H,1-4H3 |
InChI Key |
NIMHUXMIZMCHMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2N1)C(C)C)C |
Origin of Product |
United States |
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